2-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(3-thiophen-2-yl-1H-pyrazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c10-4-3-7-6-8(12-11-7)9-2-1-5-13-9/h1-2,5-6H,3-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKCOOWFCRJKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole-Thiophene Core
The synthesis of pyrazole derivatives bearing a thiophene substituent typically starts with the formation of the pyrazole ring via cyclization reactions involving hydrazines and appropriate carbonyl or nitrile precursors.
Base-Mediated [3+2] Cycloaddition : A regioselective synthesis approach involves a base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones to yield polysubstituted pyrazoles. This method allows the selective introduction of substituents on the pyrazole ring, including thiophene groups at the 3-position.
Three-Component Reactions : The synthesis of 5-amino-pyrazole derivatives can be efficiently catalyzed by nano-catalysts such as dioxomolybdenum complexes supported on silica-coated magnetite nanoparticles. This solvent-free, room temperature method provides high yields of pyrazole derivatives with amino and cyano functionalities, which are key intermediates for further functionalization.
Michael Addition and Cyclization : Starting from ylidenemalononitrile derivatives, reaction with sulfur under basic conditions yields 2-aminothiophene-3-carbonitrile intermediates. Subsequent condensation with hydrazines leads to 5-amino-4-cyano-3-aryl-pyrazole derivatives. These intermediates exhibit characteristic IR and NMR signals confirming the formation of the pyrazole-thiophene core.
Cyclization and Functionalization to Final Compound
Cyclization with Formamide or Formic Acid : The key intermediate 2-aminothiophene derivatives can undergo cyclization reactions with formamide or formic acid under reflux conditions (3–4 hours) to form thieno[2,3-d]pyrimidine derivatives. Although this is a different heterocyclic system, similar conditions may be adapted for the preparation of pyrazole derivatives with ethanamine substituents.
Use of Hydrazonoyl Halides : In the synthesis of bis-pyrazolyl derivatives containing thiophene, refluxing bis-pyrazolylcarbothioamide with hydrazonoyl halides in dioxane with triethylamine produces pyrazole-thiophene frameworks. This method underscores the versatility of hydrazine derivatives in constructing pyrazole rings with thiophene substituents.
Summary Table of Preparation Methods
Detailed Research Findings and Analytical Data
Spectroscopic Characterization : The pyrazole-thiophene intermediates and final compounds exhibit characteristic IR absorptions for amino (around 3380–3470 cm⁻¹) and nitrile (around 2210–2228 cm⁻¹) groups. The ¹H NMR spectra typically show singlets corresponding to amino protons and aromatic protons of the thiophene and pyrazole rings. ¹³C NMR confirms the presence of nitrile carbons (~160 ppm) and carbons of heterocyclic rings.
Yields and Purity : The nano-catalyzed three-component synthesis method reports yields up to 95% under mild conditions, indicating an efficient route to pyrazole derivatives. Other methods yield moderate to good amounts (60–90%) depending on reaction conditions and substrates.
Computational Studies : Density functional theory (DFT) calculations have been employed in related studies to understand the electronic structure and predict NMR chemical shifts, supporting experimental data and confirming the molecular structure of pyrazole-thiophene derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce various amine derivatives.
Scientific Research Applications
2-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The thiophene and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to structurally related amines containing pyrazole, thiophene, or triazole moieties. Key differences lie in substituent groups, molecular weight, and biological activity.
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |
|---|---|---|---|---|
| 2-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine | C9H11N3S | 193.27* | Thiophen-2-yl, ethylamine | Not explicitly listed |
| 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine | C8H9N3S | 179.24 | Thiophen-2-ylmethyl, pyrazole-amine | 4394-26-7 |
| 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine | C9H11N3S | 193.27 | 3-Methylthiophen-2-ylmethyl | 956387-06-7 |
| 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | C6H11N5 | 153.19 | Triazole, ethylamine | 1343756-59-1 |
| 2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine | C11H18N2O2S2 | 274.41 | Piperidine-sulfonyl, thiophene | 933685-78-0 |
*Estimated based on structural analogs in and .
Key Observations:
Methyl or sulfonyl groups (e.g., in 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine or 2-[5-(piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine) alter lipophilicity and bioavailability .
Biological Activity :
- Pyrazole-thiophene hybrids (e.g., 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine) are associated with acute oral toxicity (Category 4) and respiratory irritation (H302, H335), suggesting similar hazards for the target compound .
- Triazole derivatives (e.g., 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine) are often explored as intermediates in antiviral or anticancer agents .
Synthetic Pathways: Thiophene-pyrazole compounds are synthesized via cyclocondensation of thioureas or malononitrile derivatives (), while triazole analogs may involve Huisgen cycloaddition .
Biological Activity
2-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a thiophene ring and a pyrazole moiety. This compound has been studied for its potential biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 209.27 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine |
| Molecular Formula | C9H11N3S |
| Molecular Weight | 209.27 g/mol |
| InChI Key | ZLKCOOWFCRJKIU-UHFFFAOYSA-N |
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on pyrazolyl-thiazole derivatives found that these compounds showed notable inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans . The minimum inhibitory concentrations (MIC) were low, indicating strong antimicrobial potential.
Antioxidant Activity
The antioxidant activity of similar compounds has been evaluated using DPPH and hydroxyl radical scavenging assays. These studies revealed that the compounds effectively neutralize free radicals, which are linked to oxidative stress and various diseases . This suggests that this compound may play a role in preventing oxidative damage in biological systems.
Enzyme Inhibition
The mechanism of action for this compound involves its interaction with specific enzymes and proteins. The thiophene and pyrazole rings can engage in π–π stacking interactions and hydrogen bonding with target biomolecules. Such interactions can modulate enzyme activity, leading to potential therapeutic effects .
Study on Pyrazolyl-Thiazole Derivatives
In a comprehensive study, researchers synthesized a series of pyrazolyl-thiazole derivatives, including compounds similar to this compound. These derivatives were characterized for their biological activities, revealing significant antimicrobial and antioxidant properties . Molecular docking studies provided insights into their binding interactions with biological targets, supporting the experimental findings.
Structure–Activity Relationship (SAR)
A structure–activity relationship analysis highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the thiophene and pyrazole rings were shown to influence both antimicrobial potency and antioxidant capacity significantly . This emphasizes the potential for designing more effective derivatives based on the core structure of this compound.
Q & A
Basic: What are the key synthetic routes for 2-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine, and how do reaction conditions influence yield and purity?
The synthesis of pyrazole-thiophene derivatives typically involves cyclocondensation or coupling reactions. For example, hydrazine derivatives can react with 1,3-diketones under acidic conditions to form the pyrazole core, followed by functionalization with thiophene groups via Suzuki coupling or electrophilic substitution . Tetrabutylammonium iodide (TBAI)-mediated sulfenylation of pyrazol-amines with arylsulfonyl hydrazides is another method, yielding sulfur-containing derivatives under ethanol reflux at 80°C . Critical factors include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (prevents side reactions), and stoichiometric ratios (excess thiophene derivatives improve coupling efficiency). Purification via column chromatography or recrystallization is essential to isolate the amine-functionalized product.
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- NMR Spectroscopy : and NMR are critical for confirming the pyrazole-thiophene scaffold. The ethylamine side chain’s protons resonate at δ ~2.5–3.5 ppm (split due to neighboring NH), while thiophene protons appear as distinct doublets in the aromatic region (δ ~6.5–7.5 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects, such as planarity of the pyrazole ring and dihedral angles between thiophene and pyrazole moieties. For example, related pyrazole derivatives exhibit planarity deviations <5°, influencing π-π stacking in biological targets .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 219.08 for CHNS) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Based on structurally similar amines (e.g., 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
- Exposure Control : Monitor airborne concentrations with local exhaust ventilation. Skin contact requires immediate washing with soap/water; eye exposure mandates 15-minute rinsing with saline .
- Storage : Store in airtight containers at RT, away from oxidizers and acids to prevent decomposition .
Advanced: How can researchers identify and validate biological targets for this compound?
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors like serotonin transporters (SERT) or kinase domains. Thiophene-pyrazole hybrids often target enzymes via π-stacking and hydrogen bonding .
- Cellular Assays : Screen for antimicrobial activity (MIC against S. aureus or C. albicans) or anti-inflammatory effects (e.g., COX-2 inhibition). Dose-response curves (IC) and toxicity profiles (via MTT assays) are critical .
- In Silico Docking : Molecular docking with AutoDock Vina or Schrödinger Suite predicts interactions with ATP-binding pockets or allosteric sites. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Core Modifications : Compare bioactivity of ethylamine-substituted analogs vs. methyl or propyl variants. Ethyl groups enhance lipophilicity, improving blood-brain barrier penetration .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) on the thiophene ring to modulate electronic density and binding kinetics. Fluorine substitution increases metabolic stability .
- Scaffold Hopping : Replace pyrazole with triazole or indazole cores to assess selectivity. For example, triazole analogs show reduced off-target effects in kinase assays .
Advanced: How can computational modeling optimize the pharmacokinetic profile of this compound?
- QSAR Models : Use Molsoft or MOE to correlate logP, polar surface area (PSA), and topological polar surface area (TPSA) with absorption (e.g., Caco-2 permeability). Aim for PSA <90 Å to enhance oral bioavailability.
- Metabolism Prediction : CypRules or ADMET Predictor identifies vulnerable sites for Phase I oxidation (e.g., ethylamine side chain). Introduce deuterium or methyl groups to block metabolic hotspots .
- Free Energy Perturbation (FEP) : Simulate binding free energy changes for proposed derivatives, prioritizing candidates with ΔG < -10 kcal/mol .
Advanced: How should researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Meta-Analysis : Systematically compare datasets from PubChem, ChEMBL, and in-house assays. Adjust for variables like assay conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Validation : Confirm conflicting results using alternative methods. For example, if a compound shows anti-inflammatory activity in ELISA but not in cell-based assays, test in murine models .
- Crystallographic Evidence : Resolve ambiguities (e.g., agonist vs. antagonist effects) by co-crystallizing the compound with its target. For instance, pyrazole derivatives may adopt different binding poses in COX-1 vs. COX-2 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
